molecular formula C7H11NO2S B6151419 ethyl 1-carbamothioylcyclopropane-1-carboxylate CAS No. 2171976-17-1

ethyl 1-carbamothioylcyclopropane-1-carboxylate

Cat. No.: B6151419
CAS No.: 2171976-17-1
M. Wt: 173.2
InChI Key:
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Description

Ethyl 1-carbamothioylcyclopropane-1-carboxylate is an organic compound with the molecular formula C7H11NO2S. It is a derivative of cyclopropane, featuring a carbamothioyl group and an ethyl ester group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 1-carbamothioylcyclopropane-1-carboxylate typically involves the reaction of cyclopropanecarboxylic acid with ethyl isothiocyanate. The reaction is carried out under controlled conditions, often in the presence of a base such as triethylamine, to facilitate the formation of the desired product. The reaction mixture is usually refluxed for several hours to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined and heated under controlled conditions. The use of continuous flow reactors can also be employed to enhance the efficiency and yield of the production process. Purification of the product is typically achieved through distillation or recrystallization techniques.

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-carbamothioylcyclopropane-1-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols or thioethers.

Scientific Research Applications

Ethyl 1-carbamothioylcyclopropane-1-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism by which ethyl 1-carbamothioylcyclopropane-1-carboxylate exerts its effects involves interactions with specific molecular targets and pathways. The carbamothioyl group can interact with enzymes and proteins, potentially inhibiting their activity or altering their function. This interaction can lead to various biological effects, making the compound useful in studies of enzyme inhibition and protein interactions.

Comparison with Similar Compounds

Ethyl 1-carbamothioylcyclopropane-1-carboxylate can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its combination of the cyclopropane ring, carbamothioyl group, and ethyl ester group, which imparts specific chemical and biological properties.

Properties

CAS No.

2171976-17-1

Molecular Formula

C7H11NO2S

Molecular Weight

173.2

Purity

95

Origin of Product

United States

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